Fmoc-Phe-OPfp

Descripción general

Descripción

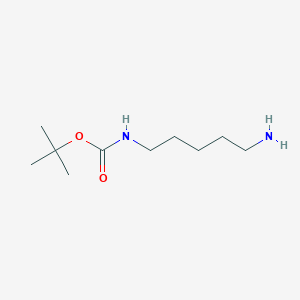

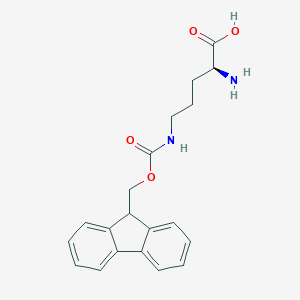

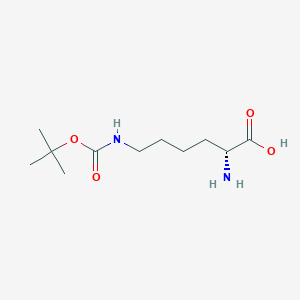

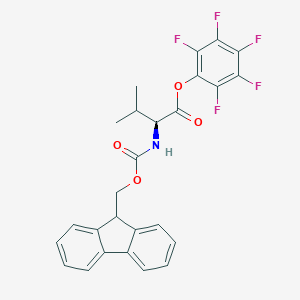

Fmoc-Phe-OPfp, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester or Fmoc-L-phenylalanine pentafluorophenyl ester, is a phenylalanine derivative . It has an empirical formula of C30H20F5NO4 and a molecular weight of 553.48 .

Synthesis Analysis

This compound is used in the synthesis of peptides using standard Fmoc chemistry . The process involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .

Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to the amino group of phenylalanine, and a pentafluorophenyl (Pfp) ester group attached to the carboxyl group of phenylalanine .

Chemical Reactions Analysis

The Fmoc group in this compound is rapidly removed by base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

This compound has a density of 1.399g/cm3, a boiling point of 674.8ºC at 760 mmHg, and a melting point of 149-151 °C (lit.) . Its molecular formula is C30H20F5NO4 and its molecular weight is 553.47600 .

Aplicaciones Científicas De Investigación

Fmoc-Phe-OPfp: Un análisis completo de las aplicaciones de investigación científica

Síntesis de péptidos: this compound se utiliza ampliamente en la síntesis de péptidos, particularmente en la síntesis de péptidos en fase sólida (SPPS). Sirve como bloque de construcción para el ensamblaje de péptidos, ofreciendo un enfoque versátil y eficiente para crear estructuras peptídicas complejas. La estrategia Fmoc permite estrategias de protección ortogonales, lo que permite la formación de péptidos cíclicos y otros diseños de péptidos intrincados .

Formación de hidrogel: Este compuesto es fundamental en la formación de hidrogeles autoportantes, que se utilizan como matrices extracelulares. Estos hidrogeles se han probado para la citotoxicidad y la adhesión celular, mostrando potencial en aplicaciones biomédicas como la ingeniería de tejidos y los sistemas de administración de fármacos .

Aplicaciones antimicrobianas: Los hidrogeles de dipéptidos basados en this compound han mostrado potencia antimicrobiana. Estos hidrogeles pueden encapsular porfirinas, sirviendo como vehículos de administración para fotosensibilizadores, que se utilizan en estrategias de resistencia antimicrobiana .

Síntesis de péptidos complejos: El compuesto es valioso para la síntesis de péptidos complejos que contienen electrófilos altamente reactivos o grupos funcionales sensibles. Proporciona un método mejorado para la desprotección Fmoc, que es crucial en el proceso de síntesis .

Estrategias de desprotección ortogonales: En la síntesis de péptidos, las estrategias de desprotección ortogonales son esenciales para preservar la integridad de los grupos funcionales sensibles. This compound juega un papel en estas estrategias al ofrecer un método neutral que previene las reacciones secundarias y mejora los resultados generales de la síntesis .

Estudios de biocompatibilidad: La biocompatibilidad de los materiales derivados de this compound es un área de interés, con estudios que se centran en su interacción con varias líneas celulares. Esta investigación es importante para sus posibles aplicaciones en dispositivos e implantes biomédicos .

Mecanismo De Acción

Target of Action

Fmoc-Phe-OPfp, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester, is primarily used in peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .

Mode of Action

This compound acts as a protecting group for the amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The this compound plays a crucial role in the biochemical pathway of peptide synthesis . It helps in the formation of amide bonds between amino acids, which is a key step in peptide synthesis . The removal of the Fmoc group under acidic conditions allows for the next amino acid to be added to the growing peptide chain .

Pharmacokinetics

Its properties such as stability, solubility, and reactivity play a crucial role in its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides . By protecting the amino group during the synthesis process, it allows for the controlled addition of amino acids to the peptide chain . The removal of the Fmoc group under acidic conditions yields the desired deprotected amines in sufficiently high yield .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the solution is critical as the Fmoc group is removed under basic conditions . The temperature and solvent used can also affect the efficiency of the peptide synthesis . It is typically stored at a temperature of 2-8°C .

Safety and Hazards

Fmoc-Phe-OPfp may cause skin irritation. In case of contact with skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Direcciones Futuras

Future research could focus on improving the predictability and reliability of peptide synthesis using Fmoc-Phe-OPfp. For example, a computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that a peptide will be successfully synthesized based on its amino acid sequence .

Análisis Bioquímico

Biochemical Properties

Fmoc-Phe-OPfp plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The Fmoc group, phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions are key factors in the self-assembly of this compound to gel formation . The collective action of different non-covalent interactions, such as van der Waals forces, hydrogen bonding, and π–π stacking, contribute to the formation of the this compound hydrogel .

Cellular Effects

The cellular effects of this compound are primarily observed in its ability to form hydrogels, which are important in biomedical applications . For instance, Fmoc-Phe-Phe dipeptide hydrogels have shown antimicrobial potency, suggesting potential cellular effects in microbial organisms .

Molecular Mechanism

The Fmoc group in this compound is rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism of action is crucial in the process of Fmoc solid-phase peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and plays a role in the formation of hydrogels . Over time, the self-assembling property of this compound contributes to the formation of these hydrogels .

Metabolic Pathways

The Fmoc group is known to be involved in the process of peptide synthesis .

Subcellular Localization

Given its role in peptide synthesis, it may be expected to localize in areas of the cell where such processes occur .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHPSOMXNCTXPK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369827 | |

| Record name | Fmoc-Phe-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86060-92-6 | |

| Record name | Fmoc-Phe-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-phenylalanin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.